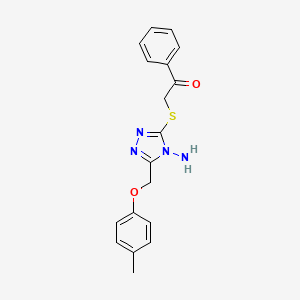
Ethanone, 2-((4-amino-5-((4-methylphenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 2-((4-amino-5-((4-methylphenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenyl- is a complex organic compound that features a triazole ring, a phenyl group, and a thioether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2-((4-amino-5-((4-methylphenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenyl- typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the thioether linkage and the phenyl group. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the phenyl group, depending on the reagents and conditions used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group or the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced forms of the triazole or phenyl groups.
Aplicaciones Científicas De Investigación
Ethanone, 2-((4-amino-5-((4-methylphenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new antimicrobial or anticancer agents.
Medicine: Its unique structure allows it to interact with biological targets, making it a potential lead compound for therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of Ethanone, 2-((4-amino-5-((4-methylphenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenyl- involves its interaction with molecular targets in biological systems. The triazole ring and the thioether linkage play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological context.
Comparación Con Compuestos Similares
- Ethanone, 2-((4-amino-5-((4-methylphenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenyl-
- 4-(4-methylphenoxy)benzylamine
- 4-(4-alkylphenoxy)benzonitrile
Comparison: Compared to similar compounds, Ethanone, 2-((4-amino-5-((4-methylphenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenyl- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the triazole ring and the thioether linkage distinguishes it from other phenoxy derivatives, providing distinct advantages in terms of binding affinity and selectivity for biological targets.
Propiedades
Número CAS |
127399-29-5 |
|---|---|
Fórmula molecular |
C18H18N4O2S |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
2-[[4-amino-5-[(4-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone |
InChI |
InChI=1S/C18H18N4O2S/c1-13-7-9-15(10-8-13)24-11-17-20-21-18(22(17)19)25-12-16(23)14-5-3-2-4-6-14/h2-10H,11-12,19H2,1H3 |
Clave InChI |
RVAWOWGBMRMTOL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OCC2=NN=C(N2N)SCC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Diazonio-1-[2-(phenylethynyl)phenyl]prop-1-en-1-olate](/img/structure/B14289721.png)
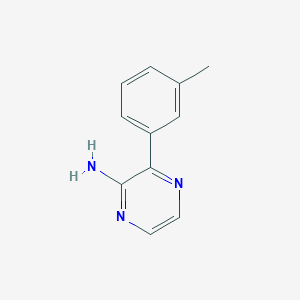
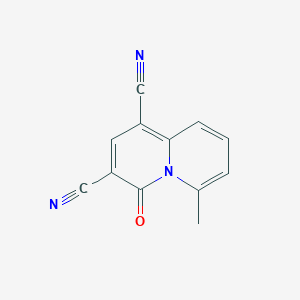
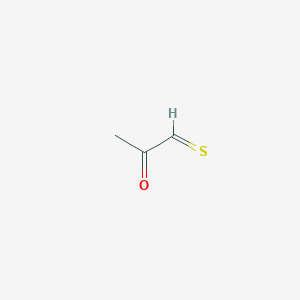
![1-[(2-Bromo-3-methoxybut-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14289760.png)
![Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride](/img/structure/B14289768.png)
methanone](/img/structure/B14289776.png)
![N-{2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-YL]phenyl}octadecanamide](/img/structure/B14289780.png)

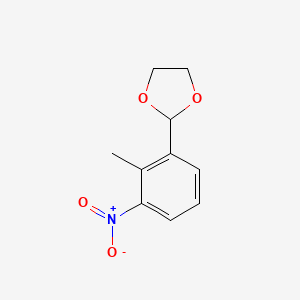
![2-Bromo-1-[(2-cyanophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14289794.png)
![Phosphonic acid, [amino(2,4-dichlorophenyl)methyl]-](/img/structure/B14289799.png)
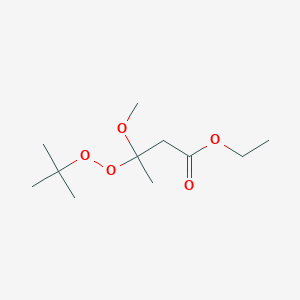
![N-[2-(2-Aminoethoxy)ethyl]tetradecanamide](/img/structure/B14289809.png)
